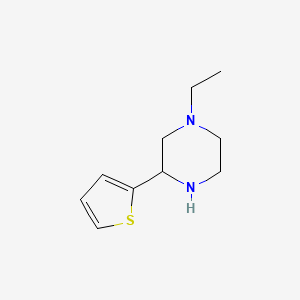

1-Ethyl-3-(2-thienyl)piperazine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperazine derivatives, such as ETHP, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of ETHP consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a thiophene ring, which is a five-membered ring containing one sulfur atom.

Physical And Chemical Properties Analysis

ETHP is a viscous liquid with a yellow appearance . No information is available regarding its odor, pH, melting point, or boiling point .

Wissenschaftliche Forschungsanwendungen

Medicine: Antipsychotic Drug Development

1-Ethyl-3-(2-thienyl)piperazine is a compound that has been explored for its potential in creating new antipsychotic drugs. Its structure is conducive to binding with dopamine receptors, which are often targeted in the treatment of schizophrenia and bipolar disorder .

Agriculture: Pest Control Agents

In agriculture, this compound could be used to develop novel pest control agents. Its ability to act on central nervous system receptors in insects makes it a candidate for safer, more targeted insecticides .

Material Science: Organic Semiconductor Synthesis

The thiophene ring present in 1-Ethyl-3-(2-thienyl)piperazine makes it a valuable precursor for synthesizing organic semiconductors. These materials are crucial for developing flexible electronic devices .

Environmental Science: Pollutant Removal

Research has suggested that derivatives of piperazine, like 1-Ethyl-3-(2-thienyl)piperazine, can be functionalized to create absorbents for removing pollutants from water and soil, aiding in environmental cleanup efforts .

Analytical Chemistry: Chromatography

In analytical chemistry, this compound’s derivatives can be used as stationary phases in chromatography. Their unique structure allows for the separation of complex mixtures based on subtle differences in molecular interactions .

Pharmacology: Cardiovascular Drug Research

The piperazine moiety is common in cardiovascular drugs. Derivatives of 1-Ethyl-3-(2-thienyl)piperazine could lead to the development of new medications for heart diseases, leveraging their interaction with cardiac receptors .

Biochemistry: Enzyme Inhibition Studies

This compound can be used to study enzyme inhibition, providing insights into enzyme-substrate interactions and aiding in the design of drugs that target specific metabolic pathways .

Neuroscience: Neurotransmitter Research

1-Ethyl-3-(2-thienyl)piperazine has applications in neuroscience, particularly in researching neurotransmitter systems. Its structural similarity to neurotransmitters allows it to be used as a tool in understanding brain function and disorders .

Safety And Hazards

ETHP is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Zukünftige Richtungen

While specific future directions for ETHP are not mentioned in the available literature, piperazine derivatives have been the focus of recent research for their potential anti-tubercular activity . This suggests that ETHP and similar compounds may have potential applications in the development of new pharmaceuticals .

Eigenschaften

IUPAC Name |

1-ethyl-3-thiophen-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c1-2-12-6-5-11-9(8-12)10-4-3-7-13-10/h3-4,7,9,11H,2,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGQBHKVMNMYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-(2-thienyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

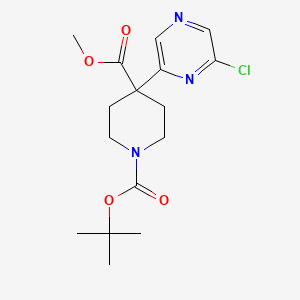

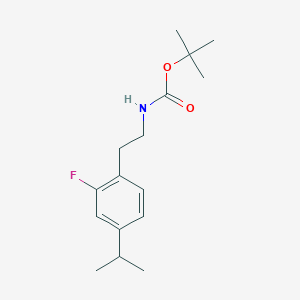

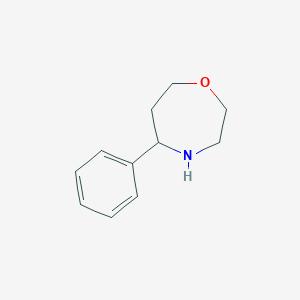

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-1,3-oxazole-4-carboxylate](/img/structure/B1468221.png)

![Ethyl (E)-4-[(6-methyl-2-nitro-3-pyridinyl)oxy]-2-butenoate](/img/structure/B1468223.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone](/img/structure/B1468225.png)

![2-(Benzylamino)-3-[4-(dimethylamino)phenyl]-1-propanol](/img/structure/B1468233.png)

![2-[3-(3-Methoxy-2,2-dimethyl-3-oxopropyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1468234.png)

![6-Azido-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1468235.png)